Pharmacopoeial Impurity Limits: N-Oxide ≤0.1% vs. Sulfone ≤0.3-0.4%
Lansoprazole N-oxide has a specified pharmacopoeial acceptance limit of not more than 0.1% in lansoprazole bulk drug, which is more stringent than the limit for lansoprazole sulfone (0.3-0.4%). In a validated UHPLC method for lansoprazole related substances, the N-oxide impurity (related compound B) is controlled at ≤0.1%, whereas the sulfone impurity (related compound A) is permitted at ≤0.3% [1]. Manufacturer specifications for lansoprazole API similarly stipulate N-oxide <0.10% while allowing sulfone <0.40% .
| Evidence Dimension | Regulatory impurity acceptance limit in lansoprazole API |
|---|---|
| Target Compound Data | ≤0.1% (N-oxide, as Related Compound B) |
| Comparator Or Baseline | Lansoprazole sulfone: ≤0.3% (UHPLC method) to ≤0.4% (manufacturer specification) |
| Quantified Difference | N-oxide limit is 3- to 4-fold lower (more stringent) than sulfone limit |
| Conditions | UHPLC on Hypersil Gold C18 column (2.1 × 100 mm, 1.8 μm); mobile phase: water (A) and acetonitrile:water:triethylamine 80:20:0.005, pH 7.0 (B); detection at 285 nm; ICH validation [1]; Chinese Pharmacopoeia HPLC method |
Why This Matters
The 3- to 4-fold more stringent limit for N-oxide relative to sulfone necessitates procurement of a high-purity reference standard capable of accurate quantification at or below the 0.1% threshold, as lower-sensitivity alternatives may fail to meet method validation requirements.
- [1] T. Krishnamohan, G. Lalitha, Ramakant V. Sharma, L. Sambasivarao, J. Moses Babu, Mohammad Younus, Aluri Solomon Raju, Y.L.N. Murthy. Method Development and Validation for Estimation of Related Compounds Present in Lansoprazole Bulk Drug by Ultra High Pressure Liquid Chromatography. Asian J. Research Chem. 2012, 5(7): 859-865. View Source
